4-hydroxy-2-oxo-N-(2-phenylethyl)-1-propyl-1,2-dihydro-3-quinolinecarboxamide

Description

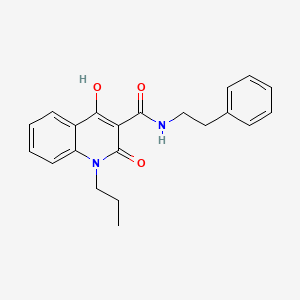

4-Hydroxy-2-oxo-N-(2-phenylethyl)-1-propyl-1,2-dihydro-3-quinolinecarboxamide is a synthetic quinolinecarboxamide derivative characterized by a 4-hydroxy-2-oxo-1,2-dihydroquinoline core. Its structure includes a propyl group at position 1 and a 2-phenylethyl-substituted carboxamide moiety at position 2. This compound is part of a broader class of 4-hydroxyquinolin-2-ones, which are studied for their diverse biological activities, including analgesic and anti-inflammatory properties .

The molecular formula is C₂₁H₂₂N₂O₃, with a molecular weight of 350.41 g/mol. Its structural features, such as the planar quinoline ring system and hydrogen-bonding capacity of the hydroxy and carbonyl groups, influence its physicochemical properties, including solubility and binding affinity to biological targets .

Properties

IUPAC Name |

4-hydroxy-2-oxo-N-(2-phenylethyl)-1-propylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-2-14-23-17-11-7-6-10-16(17)19(24)18(21(23)26)20(25)22-13-12-15-8-4-3-5-9-15/h3-11,24H,2,12-14H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVBCIOVJGHFDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303093-45-0 | |

| Record name | 4-HYDROXY-2-OXO-N-(2-PHENYLETHYL)-1-PROPYL-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-Hydroxy-2-oxo-N-(2-phenylethyl)-1-propyl-1,2-dihydro-3-quinolinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial and antiviral properties, particularly against HIV-1, as well as its role as a dipeptidyl peptidase inhibitor.

Chemical Structure and Properties

The compound belongs to the class of quinoline derivatives, known for their diverse biological activities. The structure can be represented as follows:

Key Features:

- Functional Groups : Hydroxy, carbonyl, and amide functionalities contribute to its biological activity.

- Quinoline Scaffold : This core structure is associated with various pharmacological effects.

Antiviral Activity

Recent studies have highlighted the compound's potential as an anti-HIV agent. A series of derivatives based on the 4-hydroxyquinoline scaffold were synthesized and tested for their ability to inhibit HIV-1 replication.

Research Findings:

- Inhibition of HIV Integrase : The synthesized compounds showed moderate activity against HIV integrase, with IC50 values indicating potential effectiveness at concentrations around 100 µM .

- Cell-Based Assays : The compounds demonstrated varying degrees of effectiveness in cell-based assays for blocking HIV replication, although significant activity was not observed below the threshold concentration .

Antibacterial Activity

The antibacterial properties of the compound have also been investigated. The minimum inhibitory concentration (MIC) assays indicated that certain derivatives exhibit moderate antibacterial activity against various strains.

Case Study:

A study reported that specific derivatives derived from the 4-hydroxyquinoline scaffold displayed promising antibacterial activities, particularly against opportunistic infections in immunocompromised patients .

Dipeptidyl Peptidase Inhibition

The compound has been identified as an inhibitor of dipeptidyl peptidase I (DPP1), which plays a crucial role in various respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Therapeutic Implications:

- Respiratory Diseases : Inhibition of DPP1 may provide therapeutic benefits in managing conditions characterized by airway hyper-responsiveness.

- Pharmaceutical Development : The compound's ability to inhibit DPP1 suggests it could be developed into a treatment for respiratory conditions .

Summary of Biological Activities

| Activity Type | Observations | IC50 Values |

|---|---|---|

| Anti-HIV | Moderate inhibition in cell-based assays | ~100 µM |

| Antibacterial | Moderate activity against various bacterial strains | MIC values vary |

| DPP1 Inhibition | Potential therapeutic use in respiratory diseases | Not specified |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Findings :

The absence of a methoxy group (as in ) reduces metabolic stability but may improve target specificity .

Biological Activity: The target compound exhibits superior analgesic activity compared to N-(3-pyridylmethyl) derivatives (), likely due to optimal steric compatibility with opioid receptors . Enantiomeric analogs (e.g., 2-oxo-4-(1-phenylethylamino)-1,2-dihydroquinoline-3-carboxylic acid) show chiral-dependent activity, whereas the target compound lacks a chiral center, simplifying synthesis .

Physicochemical Properties :

- The propyl group at position 1 improves thermal stability compared to shorter alkyl chains (e.g., methyl or ethyl) .

- Hydrogen-bonding interactions between the 4-hydroxy group and biological targets are critical for activity, a feature shared across this compound class .

Comparison with 2-(2-Phenylethyl)chromones

Key differences include:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-hydroxy-2-oxo-N-(2-phenylethyl)-1-propyl-1,2-dihydro-3-quinolinecarboxamide, and how can yield be optimized?

- Methodological Answer : The compound can be synthesized via hydrolysis of its ester precursor in an AcOH–HCl–H₂O system, which minimizes decarboxylation and achieves high purity (~75–85% yield) . Optimize reaction conditions (e.g., temperature control at 80–90°C, stoichiometric ratios) to suppress side reactions. Post-synthesis purification via column chromatography (e.g., C18 reverse-phase with gradient elution) is critical for isolating the target compound .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., propyl chain at N1, phenylethyl group at C3) .

- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~383.18 g/mol).

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry, particularly if polymorphism is suspected .

Q. What standard assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer : Prioritize:

- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Analgesic activity : Tail-flick or hot-plate tests in murine models, comparing efficacy to reference compounds (e.g., morphine at 10 mg/kg) .

- Enzyme inhibition : Screen against cyclooxygenase (COX) or lipoxygenase (LOX) to assess anti-inflammatory potential .

Advanced Research Questions

Q. How can researchers address contradictory data in pharmacological studies (e.g., variable IC₅₀ values across assays)?

- Methodological Answer :

- Replicate assays under standardized conditions (e.g., cell passage number, solvent controls).

- Validate compound stability : Monitor degradation via HPLC (e.g., detect hydrolyzed byproducts like 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid) .

- Control for polymorphism : Use DSC/TGA to confirm consistent crystalline forms, as polymorphic variations can alter bioavailability .

Q. What strategies are effective for resolving polymorphism during synthesis or formulation?

- Methodological Answer :

- Solvent screening : Test crystallization in polar (e.g., ethanol) vs. nonpolar (e.g., hexane) solvents to isolate stable polymorphs.

- Thermal analysis : Use variable-temperature XRD to identify phase transitions.

- Co-crystallization : Introduce co-formers (e.g., nicotinamide) to stabilize desired polymorphs .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Methodological Answer :

- Modify substituents : Replace the propyl group at N1 with cyclopropyl to enhance metabolic stability (see fluoroquinolone analogs) .

- Bioisosteric replacement : Substitute the phenylethyl group with pyridinylmethyl to improve solubility while retaining target affinity .

- Pharmacophore mapping : Use molecular docking to prioritize analogs with optimal interactions at binding sites (e.g., COX-2) .

Data Interpretation and Experimental Design

Q. What analytical techniques are critical for detecting impurities in synthesized batches?

- Methodological Answer :

- HPLC-DAD/MS : Detect trace impurities (e.g., desfluoro byproducts) with a C18 column and 0.1% formic acid/ACN gradient .

- Elemental analysis : Confirm stoichiometric ratios (e.g., C: 67.4%, H: 6.1%, N: 7.3%) to identify incomplete reactions .

Q. How should researchers design experiments to evaluate environmental toxicity of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.